molecular formula C15H24N2O3 B596464 tert-Butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidine]-8-carboxylate CAS No. 1263279-47-5

tert-Butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidine]-8-carboxylate

Cat. No.: B596464
CAS No.: 1263279-47-5
M. Wt: 280.368
InChI Key: BVZLMGZDGLPDSB-UHFFFAOYSA-N
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Description

tert-Butyl 5’-oxo-8-azaspiro[bicyclo[321]octane-3,3’-pyrrolidine]-8-carboxylate is a complex organic compound with the molecular formula C15H24N2O3 It is characterized by a spirocyclic structure, which includes a bicyclo[321]octane ring system fused to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5’-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidine]-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the bicyclo[3.2.1]octane ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the pyrrolidine ring: This step often involves the use of a nitrogen-containing reagent to form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5’-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidine]-8-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The oxo group can be further oxidized to form carboxylic acids or other higher oxidation state derivatives.

    Reduction: The oxo group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles for substitution reactions include amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 5’-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidine]-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biology, this compound can be used as a probe to study the interactions of spirocyclic compounds with biological macromolecules. Its structural features allow it to interact with proteins, nucleic acids, and other biomolecules in unique ways.

Medicine

In medicine, tert-Butyl 5’-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidine]-8-carboxylate has potential applications as a drug candidate. Its spirocyclic structure can impart unique pharmacokinetic and pharmacodynamic properties, making it a promising lead compound for the development of new therapeutics.

Industry

In industry, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its unique structural features can impart desirable properties to the final products, such as increased stability or enhanced performance.

Mechanism of Action

The mechanism of action of tert-Butyl 5’-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidine]-8-carboxylate depends on its specific application. In general, its spirocyclic structure allows it to interact with molecular targets in unique ways. For example, it can bind to enzymes or receptors with high affinity, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved can vary depending on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 5’-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidine]-8-carboxylate
  • tert-Butyl 5’-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidine]-8-carboxamide
  • tert-Butyl 5’-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidine]-8-carboxylic acid

Uniqueness

The uniqueness of tert-Butyl 5’-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidine]-8-carboxylate lies in its specific combination of functional groups and spirocyclic structure. This combination imparts unique chemical and biological properties that are not found in other similar compounds. For example, the presence of the tert-butyl ester group can enhance the compound’s stability and solubility, while the spirocyclic structure can increase its binding affinity for certain molecular targets.

Properties

IUPAC Name

tert-butyl 2'-oxospiro[8-azabicyclo[3.2.1]octane-3,4'-pyrrolidine]-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-14(2,3)20-13(19)17-10-4-5-11(17)7-15(6-10)8-12(18)16-9-15/h10-11H,4-9H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZLMGZDGLPDSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC3(C2)CC(=O)NC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677565
Record name tert-Butyl 5'-oxo-8H-spiro[8-azabicyclo[3.2.1]octane-3,3'-pyrrolidine]-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263279-47-5
Record name tert-Butyl 5'-oxo-8H-spiro[8-azabicyclo[3.2.1]octane-3,3'-pyrrolidine]-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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